molecular formula C13H13NO2 B1305756 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 3449-49-8

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B1305756
CAS RN: 3449-49-8
M. Wt: 215.25 g/mol
InChI Key: JEPVUVSCDRJVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of methoxy-substituted carbazoles, including structures related to 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, has been explored through various chemical reactions. For instance, a set of methoxy-substituted diindolo[3,2-b:2',3'-h]carbazoles was synthesized using twofold Suzuki–Miyaura, Cadogan, and N-alkylation reactions starting from N-hexyl-2,7-dibromo-3,6-dinitro carbazole . Another study reported the synthesis of 6-hydroxy-1H-carbazole-1,4(9H)-diones, which, while not the same, shares a similar carbazole core with the compound of interest . Additionally, various bromoderivatives, acetals, and esters of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one were synthesized, providing insights into the chemical manipulation of related structures .

Molecular Structure Analysis

The molecular structure of carbazole derivatives has been characterized using spectroscopic and crystallographic techniques. For example, the crystal structures of 4-(4-methylphenyl)-6-phenyl-2,3,3a,4-tetrahydro-1H-pyrido[3,2,1-jk]carbazole and its methoxyphenyl analogue were elucidated by single-crystal X-ray diffraction . These studies provide valuable information on the conformation and packing of carbazole molecules, which can be extrapolated to understand the structure of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.

Chemical Reactions Analysis

The chemical reactivity of carbazole derivatives has been investigated through various reactions. For instance, the conversion of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one into several derivatives has been described, showcasing the compound's versatility in chemical transformations . Additionally, the synthesis of structural analogues of this compound further demonstrates the potential for diverse chemical reactions involving the carbazole scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted carbazoles have been studied, particularly in the context of their application in organic electronics. The photophysical and electrochemical properties of these compounds were investigated, revealing that solutions of diindolocarbazoles exhibit bright photoluminescence, with quantum yields ranging from 0.20–0.27 . The study of their thermal properties and the determination of HOMO/LUMO energy levels provide a comprehensive understanding of their electronic characteristics, which are essential for their potential use in electronic devices .

Scientific Research Applications

Physical Chemistry

  • Summary of the Application : This compound has been studied for its vibrational spectra and stable conformations .
  • Methods of Application or Experimental Procedures : The study involved the use of IR absorption and Raman spectra of the compound. Optimized structures and the harmonic force fields of stable conformers were calculated using the density functional theory .
  • Results or Outcomes : The study provided a detailed explanation of the spectra based on calculations, and the characteristic frequencies of the most stable forms of the compound were identified. The theoretical spectra were analyzed relative to experimental data .

Synthesis of Biologically Active Carbazole Alkaloids and Carbazoloquinones

  • Summary of the Application : Some members of the KTHC family, which includes “6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one”, show importance as precursors in the synthesis of naturally occurring, biologically active carbazole alkaloids and carbazoloquinones .

Chemo- and Regioselective Oxidation

  • Summary of the Application : This compound has been used in chemo- and regioselective oxidation to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
  • Methods of Application or Experimental Procedures : The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione . Alternatively, oxidation at position 1 produced 2,3,4,9-tetrahydro-1H-carbazol-1-one .
  • Results or Outcomes : The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .

Synthesis of N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide

  • Summary of the Application : This compound is a precursor in the synthesis of N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide .

Antimycobacterial Activity

  • Summary of the Application : A carbazole derivative of this compound has shown antimycobacterial activity .

Synthesis of Indole Derivatives

  • Summary of the Application : This compound has been used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

Vibrational Spectra and Stable Conformations

  • Summary of the Application : This compound has been studied for its vibrational spectra and stable conformations .
  • Methods of Application or Experimental Procedures : The study involved the use of IR absorption and Raman spectra of the compound. Optimized structures and the harmonic force fields of stable conformers were calculated using the density functional theory .
  • Results or Outcomes : The study provided a detailed explanation of the spectra based on calculations, and the characteristic frequencies of the most stable forms of the compound were identified. The theoretical spectra were analyzed relative to experimental data .

β-Carboline Derivative

  • Summary of the Application : “6-methoxy-1,2,3,4-tetrahydro-1H-carbazol-1-one” is a β-carboline derivative and a structural isomer of tetrahydroharmine (7-MeO-THH). It is very similar to other carbolines .

properties

IUPAC Name

6-methoxy-2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-8-5-6-11-10(7-8)9-3-2-4-12(15)13(9)14-11/h5-7,14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPVUVSCDRJVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250108
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

CAS RN

3449-49-8
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3449-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one was prepared from p-anisidine and 2-(hydroxymethylene)cyclohexanone in a similar manner as described in Example 1 to give a tan solid. 1H-NMR (CDCl3): δ 8.77 (br s, 1H), 7.32 (d, 1H), 7.06 (d, 1H), 7.03 (s, 1H), 3.88 (s, 3H), 2.98 (t, 2H), 2.66 (t, 2H), 2.28 (quint, 2H); MS m/z 216 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

232 g. (1 mole) of cyclohexanedione-mono-p-methoxyphenylhydrazone, 1200 ml. of water, 350 g. of sulfuric acid (65 Be) and 100 ml. of ethanol are allowed to boil under reflux for three hours. After cooling down, the mixture is filtered with suction and rendered free from acid by washing with water. The resultant 6-methoxy-1,2,3,4-tetrahydrocarbazol-1-one melts at 222° C. and gives a yield of 193 g. (=90% of the theoretical).
Quantity
1 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.